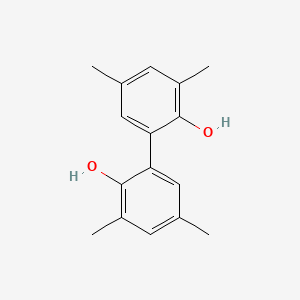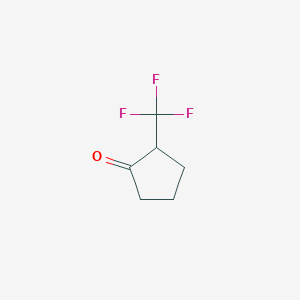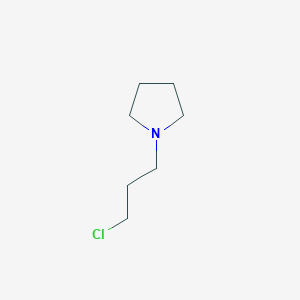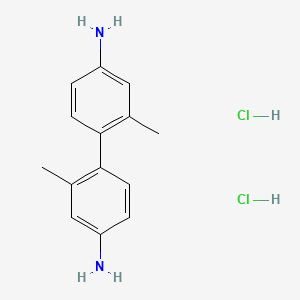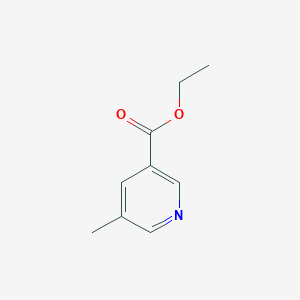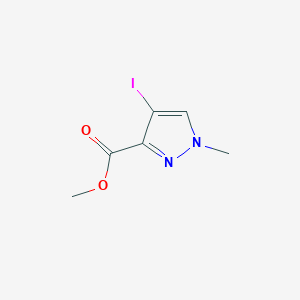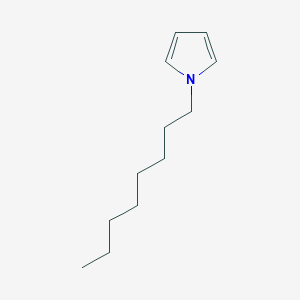
1-n-Octylpyrrole
Overview
Description
1-n-Octylpyrrole is a chemical compound with the molecular formula C12H21N . It has an average mass of 179.302 Da and a monoisotopic mass of 179.167404 Da . It is a colorless to light yellow to light orange clear liquid .
Molecular Structure Analysis
The molecular structure of 1-n-Octylpyrrole is represented by the linear formula C12H21N . The InChI code for the compound is 1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11-12H,2-7,10H2,1H3 .
Physical And Chemical Properties Analysis
1-n-Octylpyrrole has a boiling point of 130 °C/13 mmHg and a flash point of 108 °C . It has a density of 0.87 and a refractive index of n20D 1.47 .
Scientific Research Applications
Electronic Environment Analysis in Ionic Liquids
1-n-Octylpyrrole and its analogs, such as 1-octyl-1-methylpyrrolidinium and 1-octyl-3-methylimidazolium, have been studied in ionic liquids using X-ray photoelectron spectroscopy. This research provides insights into the electronic interactions between cations and anions in ionic liquids, which is crucial for understanding their electrochemical properties. The study by Men, Mitchell, Lovelock, and Licence (2015) developed a reliable fitting model for analyzing the electronic environment of these compounds, contributing to the field of ionic liquid chemistry (Men et al., 2015).
Applications in Conducting Polymers
Poly(3-octylpyrrole), synthesized from 3-octylpyrrole, demonstrates significant potential in the field of conducting polymers. Masuda, Tanaka, and Kaeriyama (1989) found that these polymers possess high conductivity and are soluble in organic solvents, making them suitable for various applications in electronics and materials science (Masuda, Tanaka, & Kaeriyama, 1989).
Influence on Polysquaraine Structures and Properties
Research by Lu, Whang, and Cheng (2010) on poly(1-octylpyrrolyl)squaraine and poly(3-octylpyrrolyl)squaraine, synthesized from 1-octylpyrrole, reveals that the position of the alkyl group in pyrrole derivatives significantly affects the conformation and properties of these polymers. This finding is crucial for the development of materials with specific optical and thermal properties (Lu, Whang, & Cheng, 2010).
Energy Applications of Conducting Polymer Nanostructures
1-n-Octylpyrrole derivatives, as part of conducting polymer nanostructures, are increasingly relevant in energy applications. Yin and Zheng (2012) provide an overview of their use in solar cells, fuel cells, rechargeable lithium batteries, and electrochemical supercapacitors, highlighting the significant role these materials play in advancing renewable energy technologies (Yin & Zheng, 2012).
Electrochemical Polymerization
The electrochemical polymerization of 3-octylpyrrole has been explored for its potential in creating conducting films. Studies by Masuda, Tanaka, and Kaeriyama (1990) focus on understanding the conductivity and morphological characteristics of these polymers, which are essential for developing advanced materials in electronics (Masuda, Tanaka, & Kaeriyama, 1990).
Extraction and Preparation of Palladium Nanoparticles
1-n-Octylpyrrole derivatives are also used in the extraction of palladium (Pd) and the preparation of Pd nanoparticles. Shao et al. (2021) developed a microemulsion system using a cyano-functionalized ionic liquid based on 1-nitrile-1-octylpyrrole bromide, demonstrating its efficiency in extracting Pd from multi-metal solutions and preparing Pd nanoparticles (Shao et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-octylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11-12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCMRJJCPRARIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442689 | |
| Record name | 1-n-Octylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-n-Octylpyrrole | |
CAS RN |
50966-65-9 | |
| Record name | 1-n-Octylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-n-Octylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



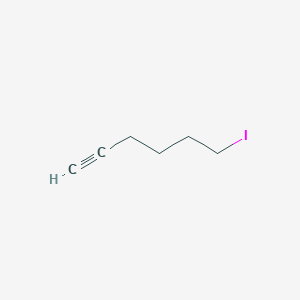
![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)
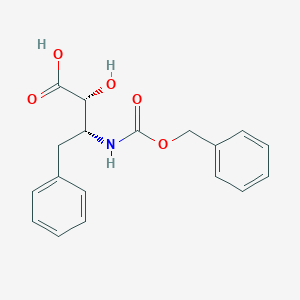
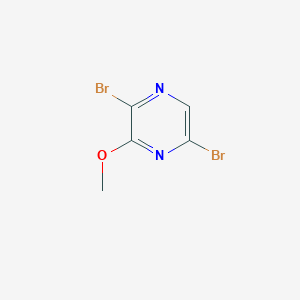

![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)


